5-(Pyridin-2-yl)thiophene-2-carbaldehyde
Overview
Description
5-(Pyridin-2-yl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C10H7NOS It consists of a thiophene ring substituted with a pyridin-2-yl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and thiophene derivatives.
Formation of Intermediate: A common method involves the formation of an intermediate compound through a coupling reaction between pyridine and thiophene derivatives.
Aldehyde Introduction: The intermediate is then subjected to formylation reactions to introduce the aldehyde group at the 2-position of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyridin-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products:
Oxidation: Formation of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid.
Reduction: Formation of 5-(Pyridin-2-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of pharmaceutical compounds due to its unique structure.
Biological Probes: Utilized in the design of biological probes for studying cellular processes.
Industry:
Materials Science: Employed in the development of organic semiconductors and other advanced materials.
Corrosion Inhibitors: Used in the formulation of corrosion inhibitors for industrial applications.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
5-(Pyridin-2-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(Pyridin-2-yl)thiophene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness:
Functional Group: The presence of the aldehyde group at the 2-position of the thiophene ring makes 5-(Pyridin-2-yl)thiophene-2-carbaldehyde unique compared to its analogs.
Reactivity: The aldehyde group imparts distinct reactivity, allowing for specific chemical transformations not possible with other functional groups.
Properties
IUPAC Name |
5-pyridin-2-ylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGVVFZWHTULBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345516 | |
Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132706-12-8 | |
Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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